Ido2-IN-1
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Overview
Description
Ido2-IN-1 is a potent, orally active inhibitor of indoleamine 2,3-dioxygenase 2 (IDO2), an enzyme involved in the metabolism of tryptophan. This compound has shown significant potential in research related to inflammatory autoimmunity due to its ability to inhibit IDO2 with an IC50 value of 112 nanomolar .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ido2-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The detailed synthetic route and reaction conditions are typically proprietary information held by the developers. general synthetic strategies for such inhibitors often involve:
Formation of the core structure: This may involve the use of various starting materials and reagents to form the core indoleamine structure.
Functional group modifications: Introduction of specific functional groups that enhance the inhibitory activity of the compound.
Purification and characterization: The final product is purified using techniques such as chromatography and characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing stringent purification protocols to meet industrial standards. The use of automated reactors and continuous flow chemistry could enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Ido2-IN-1 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Ido2-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of indoleamine 2,3-dioxygenase 2 and its effects on tryptophan metabolism.
Biology: Investigated for its role in modulating immune responses, particularly in the context of inflammatory and autoimmune diseases.
Medicine: Explored as a potential therapeutic agent for conditions such as cancer, where IDO2 inhibition may enhance anti-tumor immunity.
Industry: Utilized in the development of new drugs targeting the IDO2 pathway, contributing to the advancement of immunotherapy and cancer treatment.
Mechanism of Action
Ido2-IN-1 exerts its effects by inhibiting the activity of indoleamine 2,3-dioxygenase 2. This enzyme catalyzes the first step in the kynurenine pathway of tryptophan metabolism, leading to the production of kynurenine and other metabolites. By inhibiting IDO2, this compound reduces the production of these metabolites, which can modulate immune responses and potentially enhance anti-tumor immunity .
Comparison with Similar Compounds
Similar Compounds
Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors: These compounds inhibit a closely related enzyme, IDO1, which also plays a role in tryptophan metabolism.
Tryptophan 2,3-dioxygenase (TDO) inhibitors: These inhibitors target another enzyme involved in the kynurenine pathway.
Uniqueness
Ido2-IN-1 is unique in its specificity for IDO2, distinguishing it from IDO1 and TDO inhibitors. This specificity allows for targeted modulation of the immune response, potentially reducing side effects associated with broader inhibition of tryptophan metabolism .
Properties
Molecular Formula |
C21H21BrN10O3 |
---|---|
Molecular Weight |
541.4 g/mol |
IUPAC Name |
N-[[1-[2-[[4-[N'-[(3-bromophenyl)methyl]-N-hydroxycarbamimidoyl]-1,2,5-oxadiazol-3-yl]amino]ethyl]triazol-4-yl]methyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C21H21BrN10O3/c22-15-5-3-4-14(10-15)11-25-19(28-34)18-20(30-35-29-18)24-8-9-32-13-16(27-31-32)12-26-21(33)17-6-1-2-7-23-17/h1-7,10,13,34H,8-9,11-12H2,(H,24,30)(H,25,28)(H,26,33) |
InChI Key |
KIIAYIPXLMATRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NCC2=CN(N=N2)CCNC3=NON=C3C(=NCC4=CC(=CC=C4)Br)NO |
Origin of Product |
United States |
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